molecular formula C10H13N3O B14871766 (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine

(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B14871766
M. Wt: 191.23 g/mol
InChI Key: YPVSKZATNXQGLO-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and agrochemicals . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclocondensation of suitable precursors. One common method is the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by methylation and subsequent amination . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties . The compound’s ability to interact with biological targets makes it a promising candidate for therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:

Uniqueness

What sets (3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine apart is its methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a unique and valuable compound in various applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

[3-(methoxymethyl)imidazo[1,5-a]pyridin-1-yl]methanamine

InChI

InChI=1S/C10H13N3O/c1-14-7-10-12-8(6-11)9-4-2-3-5-13(9)10/h2-5H,6-7,11H2,1H3

InChI Key

YPVSKZATNXQGLO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C2N1C=CC=C2)CN

Origin of Product

United States

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